
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide is a quaternary ammonium compound with a unique structure that includes a pyrrolidinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide typically involves the reaction of 3-hydroxy-3-methyl-2-methylenepyrrolidine with diethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with enzymes and other proteins, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved include ion channels, transporters, and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium bromide
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium chloride
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium fluoride
Uniqueness
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions with other molecules. The presence of the iodide ion can enhance the compound’s ability to form stable complexes and may also impact its biological activity compared to its bromide, chloride, and fluoride counterparts.
Properties
CAS No. |
37398-59-7 |
|---|---|
Molecular Formula |
C10H20INO |
Molecular Weight |
297.18 g/mol |
IUPAC Name |
1,1-diethyl-3-methyl-2-methylidenepyrrolidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C10H20NO.HI/c1-5-11(6-2)8-7-10(4,12)9(11)3;/h12H,3,5-8H2,1-2,4H3;1H/q+1;/p-1 |
InChI Key |
IQBLKULKZRFYEP-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCC(C1=C)(C)O)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
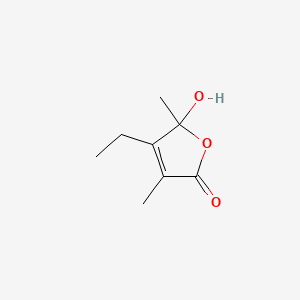
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)



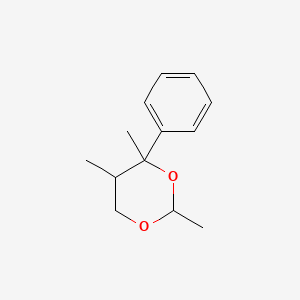

![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
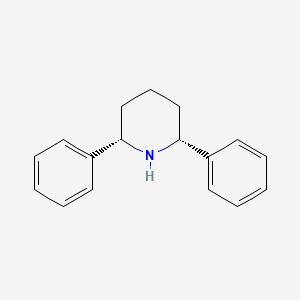
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
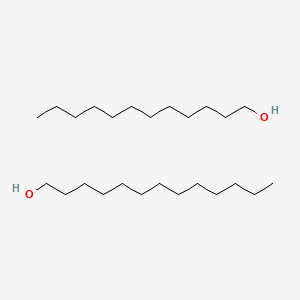
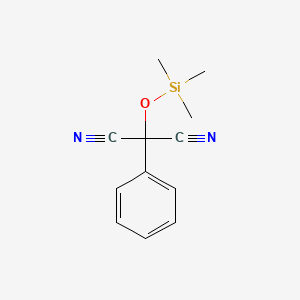
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
